Stk16-IN-1

描述

STK16-IN-1: 是一种高度选择性的丝氨酸/苏氨酸激酶 16 (STK16) 抑制剂。 该化合物对 STK16 激酶表现出强效的抑制活性,IC50 值为 0.295 微摩尔 。 STK16 参与多种细胞过程,包括细胞周期调控、蛋白质分泌和信号转导 .

准备方法

合成路线和反应条件: : STK16-IN-1 的制备涉及一系列合成步骤,包括形成吡咯萘啶酮核心结构。 该化合物通常以 1:3 的连续稀释方式制备四种浓度(100 纳摩尔、50 纳摩尔、20 纳摩尔和 10 纳摩尔)和六种浓度(1 毫摩尔至 10 微摩尔)用于 ATP 竞争实验 。 激酶反应在 1×激酶反应缓冲液中进行 .

工业生产方法:

化学反应分析

反应类型: : STK16-IN-1 主要进行激酶抑制反应。 它作为一种 ATP 竞争性抑制剂,与 STK16 激酶的 ATP 结合位点结合 .

常用试剂和条件: : 该化合物通常在激酶测定中使用,试剂包括 ATP 和激酶反应缓冲液 。 它也与顺铂、阿霉素、秋水仙碱和紫杉醇等化疗药物联合使用,以增强其抗增殖作用 .

科学研究应用

Cancer Therapy

The primary application of STK16-IN-1 is in cancer research. Its ability to inhibit STK16 activity has been linked to:

- Reduction of Tumor Cell Growth : Studies have demonstrated that this compound can significantly reduce the growth of various cancer cell lines, including MCF-7 breast cancer cells, by inducing cell cycle arrest and apoptosis .

| Cell Line | Effect of this compound |

|---|---|

| MCF-7 | Reduced cell number; increased binucleation |

| HeLa | Golgi fragmentation; delayed mitotic entry |

| Prostate tissues | Inhibition of contraction |

Cellular Signaling Studies

This compound serves as a pharmacological probe to investigate the signaling pathways involving STK16:

- Golgi Integrity Regulation : Inhibition with this compound leads to fragmentation of the Golgi complex, similar to results observed with RNA interference targeting STK16, confirming its role in maintaining Golgi structure .

Understanding Kinase Functionality

Research utilizing this compound has provided insights into the functional roles of kinases within cellular processes:

- Actin Dynamics : The inhibitor has been shown to affect actin dynamics, indicating that STK16 may function as an actin-binding protein that regulates cytoskeletal organization .

Case Study 1: Breast Cancer Research

In a study conducted by Liu et al., treatment with this compound resulted in significant reductions in MCF-7 cell proliferation and enhanced sensitivity to doxorubicin. The findings suggest that targeting STK16 could be a promising strategy for improving therapeutic outcomes in breast cancer patients .

Case Study 2: Prostate Tissue Contraction

A separate investigation explored the effects of this compound on human prostate tissues. The study found that inhibition led to decreased contraction responses, suggesting potential applications for treating conditions related to prostate hyperactivity or dysfunction .

作用机制

STK16-IN-1 通过竞争性抑制 STK16 激酶的 ATP 结合位点发挥作用。 这种抑制阻止了靶蛋白上丝氨酸和苏氨酸残基的磷酸化,从而破坏了由 STK16 调节的各种细胞过程 。 该化合物在整个激酶组中表现出优异的选择性,使其成为研究 STK16 特异性途径的宝贵工具 .

相似化合物的比较

类似化合物: : 类似化合物包括其他激酶抑制剂,如 NPC132329 (Arcyriaflavin C) 和 NPC160898 。 这些化合物也靶向丝氨酸/苏氨酸激酶,并在分子动力学模拟中显示出高结合亲和力和稳定性 .

独特性: : STK16-IN-1 的独特性在于其对 STK16 激酶的高选择性和效力。 它表现出 0.295 微摩尔的 IC50 值,明显低于其他抑制剂 。 此外,它增强化疗药物效果的能力使其区别于其他激酶抑制剂 .

生物活性

STK16-IN-1 is a selective inhibitor of the serine/threonine protein kinase STK16, which plays a crucial role in various cellular processes, including actin dynamics, Golgi organization, and cell cycle progression. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on cell biology, and potential therapeutic applications.

This compound functions as an ATP-competitive inhibitor specifically targeting the kinase activity of STK16. Its selectivity is pivotal as it minimizes off-target effects, allowing for clearer insights into the biological roles of STK16. Research indicates that this compound disrupts normal Golgi structure and function by inducing fragmentation of the Golgi complex in various cell lines, including HeLa and MCF-7 cells.

Key Findings:

- Golgi Fragmentation : Treatment with 10 μM this compound increased the percentage of cells with fragmented Golgi from 9.7% to 33.8% in HeLa cells .

- Cell Cycle Effects : The inhibition of STK16 leads to prolonged mitotic phases and accumulation of binucleated cells, indicating a failure in cytokinesis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Study 1: Golgi Organization and Actin Dynamics

In a study examining the role of STK16 in Golgi organization, researchers found that this compound treatment led to significant changes in actin polymerization dynamics. The inhibitor not only disrupted Golgi integrity but also affected the cytoskeletal architecture by altering F-actin levels. This suggests that STK16 plays a critical role in maintaining both Golgi and cytoskeletal structures during cell division .

Study 2: Cancer Cell Proliferation

Another investigation focused on the effects of this compound on breast cancer cell lines (MCF-7). Results demonstrated that treatment with the inhibitor resulted in a notable reduction in cell numbers and an increase in binucleated cells, suggesting that inhibiting STK16 could enhance the efficacy of chemotherapeutic agents by promoting apoptosis or senescence in cancer cells .

属性

IUPAC Name |

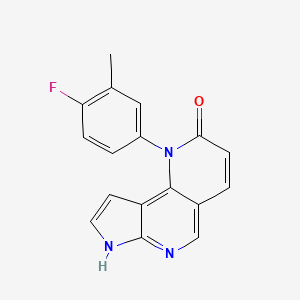

1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNRDXHKVSKUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134342 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223001-53-3 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。